Isobutyltriethoxysilane

Übersicht

Beschreibung

Isobutyltriethoxysilane is a useful research compound. Its molecular formula is C10H24O3Si and its molecular weight is 220.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Isobutyltriethoxysilane is primarily used as a surface treatment agent in various applications. Its primary targets are the surfaces of materials, such as zeolites , where it modifies the surface properties to enhance their performance .

Mode of Action

This compound interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silane molecule and the surface of the target material . The result is a change in the surface properties of the material, such as improved waterproofing, permeability, and freeze-thaw properties .

Biochemical Pathways

It’s known that the process of silanization involves complex chemical reactions that lead to the formation of a durable and stable coating on the surface of the target material .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the surface properties of the target material. For example, in the case of zeolites, the application of this compound can enhance their performance by improving their waterproofing, permeability, and freeze-thaw properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and humidity of the environment can affect the rate and effectiveness of the silanization process . .

Biologische Aktivität

Isobutyltriethoxysilane (iBTES) is an organosilicon compound that has garnered attention in various fields, particularly in biochemistry and materials science. Its unique properties enable applications in biosensing, biocatalysis, and as a functional biomaterial. This article explores the biological activity of iBTES, highlighting its mechanisms, applications, and research findings.

Chemical Structure and Properties

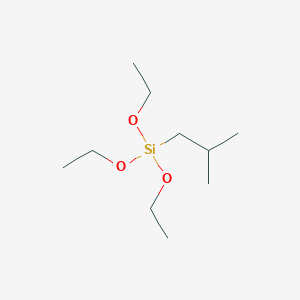

This compound is characterized by its silane structure, which includes three ethoxy groups and an isobutyl group attached to a silicon atom. This configuration allows for the formation of siloxane bonds upon hydrolysis, leading to the development of silicate networks that can encapsulate biological entities.

Mechanisms of Biological Activity

The biological activity of iBTES is primarily linked to its ability to immobilize microorganisms and enzymes through sol-gel processes. The encapsulation within a silicate matrix enhances the stability and functionality of these biological agents, making them suitable for various applications:

- Biosensing : iBTES has been utilized in biosensors due to its ability to create stable bioreceptor elements that can detect specific biomolecules with high sensitivity.

- Biocatalysis : The immobilization of enzymes on iBTES matrices has been shown to improve catalytic efficiency and stability, making it a valuable component in biotechnological processes.

Case Studies

- Microbial Immobilization : A study demonstrated that using a 20% iBTES sol-gel matrix effectively immobilized yeast cells, enhancing their viability and activity in wastewater treatment applications. The encapsulated cells achieved a purification degree of 20%, aligning with the operational standards for biofilters .

- Biosensor Development : Research indicated that biosensors incorporating iBTES exhibited improved sensitivity and stability. For instance, the lower limit of determinable contents using an iBTES-based biosensor was found to be significantly lower than conventional methods .

- Enzyme Stability : The immobilization of carbonic anhydrase on polyvinylidene fluoride membranes modified with iBTES showed enhanced enzyme recovery activity, indicating that iBTES can effectively support enzyme functionality in various biochemical applications .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of different silane compounds compared to iBTES:

| Silane Compound | Sensitivity (mg O2/mmol·min) | Degree of Purification (%) | Initial BOD Value (mg O2/dm³) |

|---|---|---|---|

| 20% iBTES | 3.8 ± 0.3 | 20 | 0.7 ± 0.1 |

| 85% MTES | 1.01 ± 0.02 | 27 | 1.5 ± 0.2 |

| Silane-modified ZnO | N/A | N/A | N/A |

Wissenschaftliche Forschungsanwendungen

Material Science Applications

1.1. Waterproofing Agents

Isobutyltriethoxysilane has been extensively studied for its effectiveness as a waterproofing agent in construction materials. Research indicates that IBTES can enhance the hydrophobic properties of cement-based materials, significantly reducing water absorption and improving durability. In a study comparing various silane emulsions, it was found that IBTES exhibited superior performance in forming a protective layer on cement paste, leading to lower capillary water absorption rates and increased gas permeability resistance .

| Sample | Water Absorption (g/m²) | Gas Permeability (mL/m²·h) |

|---|---|---|

| IBTES | 5.12 | 0.0332 |

| TEOS | 6.31 | 0.0305 |

| Reference | 4.74 | 0.0438 |

1.2. Surface Modifications

IBTES is also employed for surface modification of various substrates, including metals and polymers. Its ability to form siloxane bonds allows for enhanced adhesion and chemical resistance, making it suitable for coatings in harsh environments. For instance, studies have demonstrated that IBTES can be used as a hybridizer in coatings involving titanium-based nitrides, improving their wear resistance and biocompatibility for medical implants .

Environmental Applications

2.1. Biocatalyst Development

The sol-gel method utilizing IBTES has been applied to develop functional biomaterials for environmental applications, such as wastewater treatment. A recent study highlighted the encapsulation of microorganisms using IBTES as a matrix, which improved the stability and efficiency of biocatalysts in biofilters designed for the removal of pollutants from industrial wastewater . The results showed that the use of IBTES significantly enhanced the operational stability of these biocatalysts.

Biomedical Applications

3.1. Drug Delivery Systems

In biomedical research, IBTES has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable silicate networks. Studies suggest that IBTES can be integrated into silica-based nanoparticles, facilitating controlled release of therapeutic agents while maintaining structural integrity .

3.2. Biosensors

IBTES has also found applications in the development of biosensors, where it serves as a component in hybrid silica sol-gels that encapsulate biological recognition elements. This enhances the sensitivity and stability of biosensors used for detecting various analytes in clinical diagnostics .

Case Study 1: Wastewater Treatment

A comprehensive study evaluated the effectiveness of IBTES-encapsulated microorganisms in treating methanol-laden wastewater. The results indicated a successful reduction in methanol concentration by over 90% within a short operational period, showcasing the potential of IBTES in environmental remediation technologies .

Case Study 2: Coating Performance

In an experimental setup comparing different silane coatings on metal substrates, IBTES demonstrated superior corrosion resistance compared to traditional coatings when subjected to saline environments. The enhanced performance was attributed to the robust siloxane network formed by IBTES upon curing .

Eigenschaften

IUPAC Name |

triethoxy(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVYUZIFSCKIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044857 | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17980-47-1 | |

| Record name | Isobutyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyisobutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, triethoxy(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXY(2-METHYLPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZ0G6Z2XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.